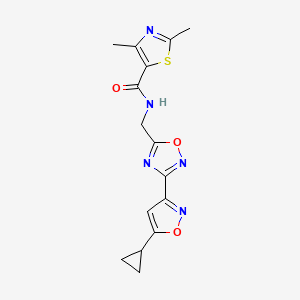

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , "N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide," is a complex molecule that appears to be related to various isoxazole and oxadiazole derivatives. These types of compounds have been studied for their potential biological activities, including anti-inflammatory and antimicrobial properties. For instance, isoxazole derivatives have been synthesized and evaluated for their insecticidal activity , while oxadiazole derivatives have been investigated for their antimicrobial effects .

Synthesis Analysis

The synthesis of related isoxazole and oxadiazole compounds involves multi-step chemical reactions. For example, the synthesis of a 3-carboxyisoxazole compound was achieved through a cycloaddition reaction followed by hydrolysis . Similarly, a collection of isoxazole dicarboxamides was prepared from a chloromethyl isoxazole precursor, with subsequent oxidation and derivatization steps to yield a variety of trisubstituted isoxazoles . In the case of oxadiazole derivatives, a one-pot ring conversion reaction was utilized to transform a sydnone into the desired 1,3,4-oxadiazolin-2-one structure . These methods provide a foundation for the synthesis of the compound , although the specific synthetic route for this molecule is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of isoxazole and oxadiazole derivatives is characterized by the presence of nitrogen and oxygen atoms within a heterocyclic ring system. These atoms contribute to the electronic properties of the molecules, which can influence their biological activity. The presence of substituents like aryl groups, thioether moieties, and carboxamides can further modify the chemical behavior and potential interactions with biological targets . The specific molecular structure of "this compound" would likely exhibit similar characteristics, with the potential for varied biological activities depending on the nature of its substituents.

Chemical Reactions Analysis

Isoxazole and oxadiazole compounds can undergo a range of chemical reactions, often influenced by the functional groups attached to their core structures. For instance, the thioether moieties in isoxazole dicarboxamides can be oxidized to sulfonylmethyl derivatives . The reactivity of these compounds can be chemoselectively controlled to achieve differential derivatization of the molecule, as seen in the synthesis of trisubstituted isoxazoles . The chemical reactions involved in the synthesis and modification of these compounds are crucial for tailoring their properties for specific biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole and oxadiazole derivatives are influenced by their molecular structures. These properties include solubility, stability, and the ability to cross biological membranes, which are important for their potential use as pharmaceutical agents. The introduction of various substituents can significantly alter these properties, as seen in the synthesis of compounds with varying degrees of insecticidal activity and antimicrobial efficacy . The specific physical and chemical properties of the compound would need to be determined experimentally, but they are likely to be consistent with the properties observed in structurally related compounds.

Future Directions

properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c1-7-13(24-8(2)17-7)15(21)16-6-12-18-14(20-23-12)10-5-11(22-19-10)9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNBHVGZXITVOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B3019884.png)

![3-Methyl-8-(4-methylpiperidin-1-yl)-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B3019886.png)

![(S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3019891.png)

![4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol](/img/structure/B3019897.png)

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B3019898.png)

![3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester](/img/structure/B3019899.png)

![N-[4-({4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}amino)phenyl]acetamide](/img/structure/B3019900.png)

![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3019902.png)